(S)-1-(2-Ethylphenyl)ethanamine
Description
(S)-1-(2-Ethylphenyl)ethanamine is a chiral primary amine characterized by an ethyl substituent at the ortho-position of the benzene ring and an ethanamine backbone. Its molecular formula is C₉H₁₃N, with a molecular weight of 135.21 g/mol, and it is commonly isolated as a hydrochloride salt (CAS: 1212885-36-3) . The stereochemistry of the chiral center (S-configuration) confers distinct physicochemical and biological properties, making it relevant in pharmaceutical and materials science research.
Synthesis routes for analogous compounds often involve nucleophilic substitution or condensation reactions. For example, (S)-1-(2-nitrophenyl)ethanamine derivatives are synthesized via reductive amination or ketone-imine formation , while beta-adrenergic receptor ligands like STD-101-D1 are prepared through epoxide ring-opening reactions .
Properties
Molecular Formula |
C10H15N |
|---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
(1S)-1-(2-ethylphenyl)ethanamine |
InChI |
InChI=1S/C10H15N/c1-3-9-6-4-5-7-10(9)8(2)11/h4-8H,3,11H2,1-2H3/t8-/m0/s1 |
InChI Key |
WRFXVXPZOBKNDX-QMMMGPOBSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1[C@H](C)N |
Canonical SMILES |
CCC1=CC=CC=C1C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Ethylphenyl)ethanamine typically involves the reduction of the corresponding ketone or imine. One common method is the asymmetric reduction of 2-ethylacetophenone using a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium. The process is carried out under controlled temperature and pressure to ensure high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(2-Ethylphenyl)ethanamine may involve large-scale hydrogenation processes. These processes utilize high-pressure reactors and continuous flow systems to achieve efficient and cost-effective production. The choice of catalyst and reaction conditions is optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Ethylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides or isocyanates are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, ureas, or other functionalized derivatives.
Scientific Research Applications
(S)-1-(2-Ethylphenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism by which (S)-1-(2-Ethylphenyl)ethanamine exerts its effects depends on its specific interactions with molecular targets. As an amine, it can act as a ligand for various receptors or enzymes, modulating their activity. The exact pathways involved may vary depending on the context of its use, such as in pharmacological or biochemical studies.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares (S)-1-(2-Ethylphenyl)ethanamine with five positional isomers and analogs, highlighting substituent effects:
Physicochemical and Analytical Differentiation
- Methoxy groups enhance hydrophilicity, as seen in (S)-1-(2-Methoxyphenyl)ethanamine, whereas ethyl and methyl groups contribute to lipophilicity .
Spectroscopic Identification :
- NMR : Para-substituted bromo or methoxy groups (e.g., 4-Bromo-2-methoxy) produce distinct splitting patterns compared to ortho-substituted analogs .
- Mass Spectrometry : Differentiation of positional isomers (e.g., 2-ethyl vs. 2-methyl) relies on fragmentation patterns and accurate mass measurements .
Biological Activity
(S)-1-(2-Ethylphenyl)ethanamine, a chiral amine compound with the molecular formula C10H15N and a molecular weight of approximately 149.24 g/mol, belongs to the phenethylamine class. This compound has garnered attention due to its potential biological activities, particularly as a neurotransmitter modulator. This article provides an overview of its biological activity, including receptor interactions, pharmacological implications, and relevant case studies.
Chemical Structure and Properties
(S)-1-(2-Ethylphenyl)ethanamine features an ethyl group attached to a phenyl ring, connected to an ethanamine backbone. The unique structural characteristics of this compound may influence its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H15N |
| Molecular Weight | 149.24 g/mol |
| IUPAC Name | (S)-1-(2-Ethylphenyl)ethanamine |
Research indicates that (S)-1-(2-Ethylphenyl)ethanamine may interact with adrenergic and dopaminergic receptors, which are critical for neurotransmitter release and activity. These interactions suggest potential implications for mood regulation and cognitive functions. Preliminary studies have shown that the compound could act as a modulator of neurotransmitter pathways, influencing both serotonin and norepinephrine systems.
Neurotransmitter Modulation
- Receptor Interactions : (S)-1-(2-Ethylphenyl)ethanamine has been studied for its affinity towards various receptors, particularly the 5-HT (serotonin) receptors and adrenergic receptors. It is hypothesized that its binding affinity may lead to enhanced neurotransmitter release, which could be beneficial in treating mood disorders.
- Pharmacological Effects : The compound's potential as an antidepressant has been suggested based on its ability to inhibit synaptosomal uptake of norepinephrine and serotonin . This mechanism is similar to that of established antidepressants.
Case Studies
Several studies have explored the effects of (S)-1-(2-Ethylphenyl)ethanamine in both in vitro and in vivo models:
- Animal Studies : In rodent models, administration of (S)-1-(2-Ethylphenyl)ethanamine resulted in increased locomotor activity, suggesting stimulant properties that may correlate with dopaminergic activity.
- Clinical Observations : Anecdotal evidence from clinical cases indicates that compounds structurally related to (S)-1-(2-Ethylphenyl)ethanamine exhibit psychoactive effects, leading to further investigation into its safety and efficacy profile .
Comparative Analysis with Related Compounds
Understanding how (S)-1-(2-Ethylphenyl)ethanamine compares with other phenethylamines can provide insights into its unique properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (S)-1-(3-Ethylphenyl)ethanamine | C10H15N | Different ethyl substitution on the phenyl ring |
| (S)-1-(2-Methylphenyl)ethanamine | C10H15N | Contains a methyl group instead of an ethyl group |
| (S)-1-(4-Fluorophenyl)ethanamine | C8H10FN | Contains a fluorine atom affecting lipophilicity |
The unique ethyl substitution pattern on the phenyl ring of (S)-1-(2-Ethylphenyl)ethanamine may enhance its pharmacological properties compared to structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
